molecular formula C26H22Cl2F3NO4 B2766835 (2,4-dichlorophenyl)(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 681154-58-5

(2,4-dichlorophenyl)(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No. B2766835
M. Wt: 540.36
InChI Key: RSKSEWNQVQNGAQ-UHFFFAOYSA-N
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Description

The compound is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a benzene ring fused to a pyridine ring . This compound has been substituted with various functional groups, including dichlorophenyl, dimethoxy, and trifluoromethylphenoxy groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The dichlorophenyl, dimethoxy, and trifluoromethylphenoxy groups would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the dichlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the dimethoxy group might be involved in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the specific functional groups present .

Scientific Research Applications

Synthesis and Antioxidant Properties

One study discusses the synthesis and antioxidant properties of diphenylmethane derivative bromophenols, including a natural product derived from bis(3,4-dimethoxyphenyl)methanone. The research highlights the antioxidant and radical scavenging activities of synthesized bromophenols, comparing their effectiveness to standard antioxidant compounds. This indicates a potential application in developing new antioxidants from related chemical structures (Balaydın et al., 2010).

Cytotoxic Activity and Total Synthesis

Another study reports the total synthesis of 1,3-dimethyl-6,8-dimethoxyisoquinoline, showcasing a facile approach toward synthesizing isoquinoline derivatives. The synthesized heterocycles exhibited cytotoxic activity, suggesting their potential use in drug development and cancer research (Kaufman et al., 2018).

Discovery of New Natural Compounds

Research on the leaves of Beilschmiedia brevipes led to the discovery of a new benzylisoquinoline alkaloid, demonstrating the significance of natural product research in identifying novel compounds with potential pharmacological applications (Pudjiastuti et al., 2010).

Novel Synthetic Routes and Applications

Further studies elaborate on synthetic routes and biological evaluations of complexes incorporating tertiary phosphine ligands and quaternary oxovanadium(V) complexes. These works highlight the versatility of related compounds in synthesizing materials with potential applications in catalysis, materials science, and therapeutic agents (Gantsho et al., 2019); (Mondal et al., 2009).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve synthesizing this compound and studying its physical and chemical properties, reactivity, and potential biological activity .

properties

IUPAC Name

(2,4-dichlorophenyl)-[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22Cl2F3NO4/c1-34-23-10-15-8-9-32(25(33)19-7-6-17(27)12-21(19)28)22(20(15)13-24(23)35-2)14-36-18-5-3-4-16(11-18)26(29,30)31/h3-7,10-13,22H,8-9,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKSEWNQVQNGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=C(C=C(C=C3)Cl)Cl)COC4=CC=CC(=C4)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22Cl2F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-dichlorophenyl)(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

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